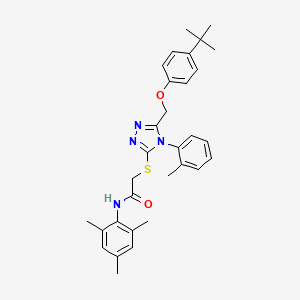

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Description

This compound (CAS: 539808-86-1) is a 1,2,4-triazole derivative with a molecular formula of C₃₁H₃₆N₄O₂S and a molecular weight of 528.708 g/mol . Its structure features:

- A 4-(tert-butyl)phenoxymethyl substituent at position 5 of the triazole ring.

- An o-tolyl (2-methylphenyl) group at position 2.

- A thioacetamide linkage connecting the triazole core to a mesityl (2,4,6-trimethylphenyl) group.

Synthetic routes for analogous triazoles (e.g., via hydrazinecarbothioamide cyclization and S-alkylation) are detailed in , with structural confirmation via IR, NMR, and elemental analysis .

Properties

CAS No. |

539808-86-1 |

|---|---|

Molecular Formula |

C31H36N4O2S |

Molecular Weight |

528.7 g/mol |

IUPAC Name |

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C31H36N4O2S/c1-20-16-22(3)29(23(4)17-20)32-28(36)19-38-30-34-33-27(35(30)26-11-9-8-10-21(26)2)18-37-25-14-12-24(13-15-25)31(5,6)7/h8-17H,18-19H2,1-7H3,(H,32,36) |

InChI Key |

FOHMAFWCPHVVMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)COC4=CC=C(C=C4)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

The compound 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic molecule belonging to the class of triazole derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, including a triazole ring, thioether linkage, and various aromatic substituents, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 528.70 g/mol. The presence of functional groups such as the tert-butyl group and phenoxy moiety enhances its biological activity by facilitating interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C31H36N4O2S |

| Molecular Weight | 528.70 g/mol |

| Structural Features | Triazole ring, thioether linkage, phenoxy group |

Anticancer Activity

Research on triazole derivatives has shown that they possess significant anticancer properties. The compound is hypothesized to exhibit similar activities owing to its structural characteristics. For instance, compounds with triazole rings have been reported to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of signaling pathways.

-

Cell Line Studies :

- In vitro studies have demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HepG2 (hepatocellular carcinoma), and others.

- IC50 values for related compounds have been reported in the range of 6.6 to 8.3 μM against these cell lines, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

- Mechanisms of Action :

Antimicrobial Activity

Compounds featuring the triazole moiety are also known for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains and fungi.

- In Vitro Antimicrobial Testing :

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to the compound :

-

Synthesis and Characterization :

- Various synthetic routes have been explored to optimize yield and purity, including multi-step reactions involving key intermediates derived from phenolic compounds.

- Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

- Comparative Studies :

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a potential pharmaceutical agent due to its structural complexity, which allows for diverse interactions with biological targets. Notable applications include:

- Anticancer Activity : Similar compounds have been evaluated for their ability to inhibit tumor cell growth. For instance, triazole derivatives have demonstrated significant activity against various cancer cell lines, including lung and breast cancer cells .

| Compound | Activity | Target Cell Lines |

|---|---|---|

| Compound A | High | Lung, Colon |

| Compound B | Moderate | Breast, Cervical |

Agricultural Chemistry

In agricultural contexts, compounds with similar structures are often investigated for their fungicidal and herbicidal properties. The triazole moiety is particularly known for its efficacy against fungal pathogens.

Interaction Studies

Research involving interaction studies focuses on understanding the efficacy and safety profiles of the compound. Potential interactions include:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in tumor growth or pathogen resistance.

- Receptor Binding : Investigating binding affinities to various receptors can elucidate mechanisms of action.

Quantitative Structure–Activity Relationship (QSAR)

QSAR studies are crucial for predicting the biological activity of new derivatives based on the structure of known compounds. This approach can guide the design of more effective agents by optimizing structural features associated with desired activities.

Antitumor Evaluations

Recent studies have shown that related triazole compounds exhibit significant antitumor activity in vitro:

- A series of derivatives were tested against the NCI-60 cancer cell line panel, revealing promising results with some compounds showing low micromolar GI50 values (1.9–3.0 μM) against various human tumor cell lines .

Molecular Modeling

Molecular modeling techniques have been employed to predict the interactions between 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide and its biological targets. These studies help in understanding the binding mechanisms and optimizing lead compounds for enhanced efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues and their differences are summarized below:

Key Observations :

- Position 4 Substitution : The target compound’s o-tolyl group introduces ortho-methyl steric hindrance, unlike the para-substituted phenyl or methoxyphenyl groups in analogues. This may affect ring planarity and intermolecular interactions .

- Position 5 Substitution: The 4-tert-butylphenoxymethyl group in the target compound enhances hydrophobicity compared to simpler phenoxymethyl or alkyl chains in analogues .

- Mesityl vs.

NMR Trends :

Lipophilicity :

- The tert-butyl and mesityl groups in the target compound likely increase logP compared to analogues with polar substituents (e.g., methoxy in 477313-63-6 ), impacting solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.